molecular formula C13H15NOS B13825566 3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione

3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione

Cat. No.: B13825566
M. Wt: 233.33 g/mol
InChI Key: GEKZJJVLNNWBAD-BENRWUELSA-N
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Description

3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione is a compound that features a pyrrolidine ring, a phenyl group, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione typically involves the reaction of a phenyl-substituted propenone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but lacks the thione group.

    3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-one: Similar structure but with a carbonyl group instead of a thione group.

Uniqueness

3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

(Z)-3-hydroxy-3-phenyl-1-pyrrolidin-1-ylprop-2-ene-1-thione

InChI

InChI=1S/C13H15NOS/c15-12(11-6-2-1-3-7-11)10-13(16)14-8-4-5-9-14/h1-3,6-7,10,15H,4-5,8-9H2/b12-10-

InChI Key

GEKZJJVLNNWBAD-BENRWUELSA-N

Isomeric SMILES

C1CCN(C1)C(=S)/C=C(/C2=CC=CC=C2)\O

Canonical SMILES

C1CCN(C1)C(=S)C=C(C2=CC=CC=C2)O

Origin of Product

United States

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